
(2R)-2-aminopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-alpha-aminopropionitrile is an organic compound with the molecular formula C3H6N2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Applications De Recherche Scientifique
®-alpha-aminopropionitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-alpha-aminopropionitrile can be synthesized through several methods. One common approach involves the reaction of ®-alpha-amino acids with cyanogen bromide. This reaction typically requires a solvent such as acetonitrile and is carried out under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, ®-alpha-aminopropionitrile can be produced using large-scale chemical reactors. The process often involves the use of catalysts to increase the reaction rate and yield. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-alpha-aminopropionitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert ®-alpha-aminopropionitrile into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Produces nitriles or amides.
Reduction: Yields primary amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Mécanisme D'action
The mechanism by which ®-alpha-aminopropionitrile exerts its effects involves interactions with various molecular targets. It can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This reactivity is crucial for its role in organic synthesis and potential medicinal applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-alpha-aminopropionitrile: The enantiomer of ®-alpha-aminopropionitrile, with similar chemical properties but different biological activities.
Beta-aminopropionitrile: A structural isomer with different reactivity and applications.
Alpha-aminobutyronitrile: Another related compound with a longer carbon chain.
Uniqueness
®-alpha-aminopropionitrile is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological systems. This makes it a valuable compound for research and industrial applications where chirality is important.
Propriétés
Formule moléculaire |
C3H6N2 |
|---|---|
Poids moléculaire |
70.09 g/mol |
Nom IUPAC |
(2R)-2-aminopropanenitrile |
InChI |
InChI=1S/C3H6N2/c1-3(5)2-4/h3H,5H2,1H3/t3-/m1/s1 |
Clé InChI |
UAMZETBJZRERCQ-GSVOUGTGSA-N |
SMILES isomérique |
C[C@H](C#N)N |
SMILES |
CC(C#N)N |
SMILES canonique |
CC(C#N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one](/img/structure/B1263036.png)
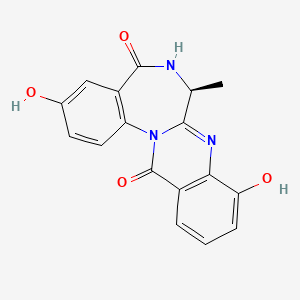
![1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263042.png)

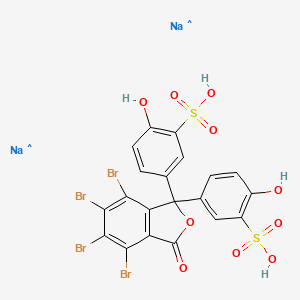
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one](/img/structure/B1263049.png)


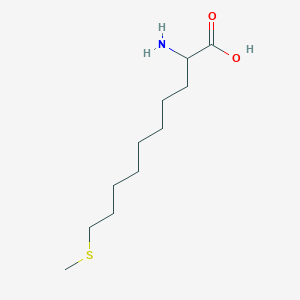
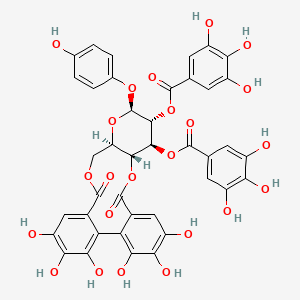
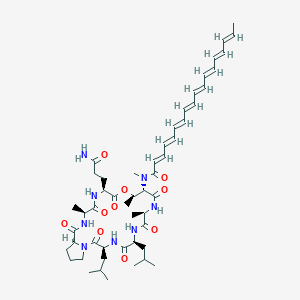
](/img/structure/B1263058.png)

![2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide](/img/structure/B1263060.png)
